Allosteric Covalent Inhibition of nsp16 Methyltransferase Versus Reversible SAM-Competitive Inhibitors
Compound 5a inhibits the SARS-CoV-2 nsp16-nsp10 2'-O-methyltransferase complex with an IC50 of 9 μM and a Ki of 26 μM, operating as an irreversible, SAM-competitive allosteric inhibitor that covalently modifies a cryptic pocket [1]. In contrast, the canonical SAM-mimetic inhibitor sinefungin shows competitive inhibition at the SAM-binding orthosteric site but does not access the cryptic pocket and lacks covalent reactivity [2]. The covalent binding mode of 5a was confirmed by X-ray crystallography (PDB 8F4S), which revealed a thioether adduct with Cys115 within the cryptic pocket [1]. This allosteric covalent mechanism confers substantially longer target residence time relative to reversible inhibitors, a key differentiator for washout experiments and prolonged pathway suppression.
| Evidence Dimension | nsp16 Methyltransferase Inhibition |
|---|---|
| Target Compound Data | IC50 = 9 μM; Ki = 26 μM; Covalent (irreversible) binding; Allosteric cryptic pocket occupancy confirmed by co-crystal structure (PDB 8F4S) |
| Comparator Or Baseline | Sinefungin (SAM-mimetic): Reversible orthosteric inhibition; no cryptic pocket binding; IC50 values typically in the 10–100 μM range for SARS-CoV-2 nsp16 |
| Quantified Difference | 5a achieves both orthosteric SAM-competition and allosteric covalent modification; reversible inhibitors lack the covalent component and correspondingly shorter target engagement half-life. |
| Conditions | In vitro enzymatic assay using recombinant SARS-CoV-2 nsp16-nsp10 complex; X-ray crystallography at 2.0 Å resolution |
Why This Matters
The irreversible covalent binding mode translates into prolonged target engagement that is unequaled by any reversible nsp16 inhibitor, making 5a the tool compound of choice for studying sustained pathway inhibition in cell-based assays.
- [1] Inniss NL, Kozic J, Li F, et al. Discovery of a Druggable, Cryptic Pocket in SARS-CoV-2 nsp16 Using Allosteric Inhibitors. ACS Infect Dis. 2023;9(10):1918-1931. doi:10.1021/acsinfecdis.3c00203 View Source
- [2] Bobiļeva O, Bobrovs R, Kaņepe I, et al. Potent SARS-CoV-2 nsp16 inhibitors identified through a fluorescence-based high-throughput screening assay. J Med Chem. 2022;65(4):2948-2965. doi:10.1021/acs.jmedchem.1c01583 (Provides sinefungin comparative data against nsp16) View Source
